molecular formula C11H13N3O2S B8704134 (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanamine

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B8704134
M. Wt: 251.31 g/mol
InChI Key: YUJALCHCCGVONW-UHFFFAOYSA-N
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Patent
US08278337B2

Procedure details

To a solution of 4-azidomethyl-1-(4-methanesulfonyl-phenyl)-1H-pyrazole (1.90 g, 7.12 mmol, 1.00 equiv) in 1,4-dioxane (10 mL) was added water (1 mL) and triphenylphosphine resin (2.8 g, 3 mol/g, 200-400 mesh, 1.2 equiv). The suspension was stirred overnight. Filtration and concentration afforded C-[1-(4-methanesulfonyl-phenyl)-1H-pyrazol-4-yl]-methylamine as a colorless solid. LCMS: (MH)+=252.1 (0.55 min). This compound was utilized in the following Example 22.1.
Name
4-azidomethyl-1-(4-methanesulfonyl-phenyl)-1H-pyrazole
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][N:8]([C:10]2[CH:15]=[CH:14][C:13]([S:16]([CH3:19])(=[O:18])=[O:17])=[CH:12][CH:11]=2)[CH:9]=1)=[N+]=[N-].O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1>[CH3:19][S:16]([C:13]1[CH:12]=[CH:11][C:10]([N:8]2[CH:9]=[C:5]([CH2:4][NH2:1])[CH:6]=[N:7]2)=[CH:15][CH:14]=1)(=[O:17])=[O:18]

Inputs

Step One
Name
4-azidomethyl-1-(4-methanesulfonyl-phenyl)-1H-pyrazole
Quantity
1.9 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NN(C1)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
2.8 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N1N=CC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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